molecular formula C7H12FNO2 B2476391 Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate CAS No. 2248336-59-4

Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate

Cat. No. B2476391
CAS RN: 2248336-59-4
M. Wt: 161.176
InChI Key: PVBAVQMIHALUKY-UHFFFAOYSA-N
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Description

Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate, also known as EAFC, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of cyclobutane derivatives and is synthesized through various methods.

Mechanism of Action

The mechanism of action of Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate is not fully understood. However, it has been suggested that Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate exerts its therapeutic effects by modulating various pathways, including the GABAergic system, acetylcholinesterase activity, and apoptosis.
Biochemical and Physiological Effects:
Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, inhibition of acetylcholinesterase activity, modulation of the GABAergic system, and anticonvulsant activity. Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate has also been shown to have low toxicity and good pharmacokinetic properties.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate in lab experiments include its potential therapeutic applications, low toxicity, and good pharmacokinetic properties. However, the limitations of using Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate in lab experiments include its low yield from synthesis methods and the need for further investigation into its mechanism of action.

Future Directions

There are several future directions for the investigation of Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate, including the development of more efficient synthesis methods, investigation into its mechanism of action, and further exploration of its potential therapeutic applications. Additionally, the investigation of Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate in combination with other compounds may provide synergistic effects and enhance its therapeutic potential.
Conclusion:
Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The synthesis method of Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate involves various methods, and its scientific research applications include inhibition of cancer cell growth, inhibition of acetylcholinesterase activity, modulation of the GABAergic system, and anticonvulsant activity. Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate has low toxicity and good pharmacokinetic properties, and its future directions include the development of more efficient synthesis methods, investigation into its mechanism of action, and further exploration of its potential therapeutic applications.

Synthesis Methods

Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate can be synthesized through various methods, including the reaction of ethyl 3-oxocyclobutanecarboxylate with hydroxylamine hydrochloride and sodium acetate in ethanol. Another method involves the reaction of 1,1-difluoro-2-chloroethene with ethyl diazoacetate in the presence of copper(I) bromide. The yield of Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate from these methods ranges from 50-70%.

Scientific Research Applications

Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate has been investigated for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and epilepsy. Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate has been shown to inhibit acetylcholinesterase activity, which is responsible for the degradation of acetylcholine, a neurotransmitter involved in memory and learning. In epilepsy, Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate has been shown to have anticonvulsant activity by modulating the GABAergic system.

properties

IUPAC Name

ethyl 1-amino-3-fluorocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2/c1-2-11-6(10)7(9)3-5(8)4-7/h5H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBAVQMIHALUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate

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